molecular formula C16H24N4O3 B215082 2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Cat. No. B215082
M. Wt: 320.39 g/mol
InChI Key: WCOWISBFHIDBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPEP and has been widely studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

MPEP acts as a negative allosteric modulator of mGluR5, which inhibits the downstream signaling pathway and reduces the excitatory synaptic transmission. This leads to the normalization of the synaptic plasticity and cognitive function, which are impaired in various neurological disorders.
Biochemical and Physiological Effects
MPEP has been shown to improve the cognitive function and motor coordination in animal models of neurological disorders such as Parkinson's disease and Huntington's disease. It also reduces the hyperactivity and anxiety-like behavior in animal models of Fragile X syndrome. MPEP has a good safety profile and does not cause any significant adverse effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

MPEP is a highly selective antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. It has been widely used in in vitro and in vivo experiments to investigate the molecular mechanisms underlying the pathogenesis of these disorders. However, MPEP has limited solubility in aqueous solutions, which can pose a challenge in some experimental settings.

Future Directions

MPEP has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further research is needed to determine its safety and efficacy in clinical trials. Additionally, new analogs of MPEP with improved pharmacokinetic and pharmacodynamic properties are being developed to enhance its therapeutic potential. Finally, the role of mGluR5 in other neurological disorders such as Alzheimer's disease and schizophrenia is still not fully understood, and further research is needed to investigate the potential of MPEP in these disorders.
Conclusion
In conclusion, MPEP is a promising compound with potential therapeutic applications in various neurological disorders. It acts as a selective antagonist of mGluR5 and has been shown to improve cognitive function and motor coordination in animal models of these disorders. Further research is needed to determine its safety and efficacy in clinical trials and to investigate its potential in other neurological disorders.

Synthesis Methods

MPEP can be synthesized using a multi-step process involving the reaction of 2-chloroethanol with 4-(3-pyridyl)-1-piperazinecarboxylic acid, followed by the reaction with morpholine-4-carbonyl chloride. The final product is then purified using column chromatography to obtain MPEP in high purity.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Huntington's disease, and Fragile X syndrome. It acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and cognitive function.

properties

Product Name

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

[2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H24N4O3/c21-11-8-18-4-6-19(7-5-18)15-14(2-1-3-17-15)16(22)20-9-12-23-13-10-20/h1-3,21H,4-13H2

InChI Key

WCOWISBFHIDBNX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)N3CCOCC3

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.